molecular formula C17H22N2O3 B14766027 2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-

2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-

Cat. No.: B14766027
M. Wt: 302.37 g/mol
InChI Key: FCEZJDHBOIUVCC-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway, a form of programmed cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]- typically involves a multi-step process. One common method includes the reaction of appropriate amines with cyclic anhydrides, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]- has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition blocks the activation of the necroptosis pathway, thereby preventing programmed cell death. The molecular targets include the active site of RIPK1, and the pathways involved are primarily related to cell death and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]- stands out due to its potent inhibitory activity against RIPK1, with an IC50 value of 92 nM. This makes it a promising lead compound for further development as a therapeutic agent .

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-2,8-diazaspiro[5.5]undecane-1,3-dione

InChI

InChI=1S/C17H22N2O3/c1-22-14-5-3-13(4-6-14)11-19-15(20)7-9-17(16(19)21)8-2-10-18-12-17/h3-6,18H,2,7-12H2,1H3

InChI Key

FCEZJDHBOIUVCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CCC3(C2=O)CCCNC3

Origin of Product

United States

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